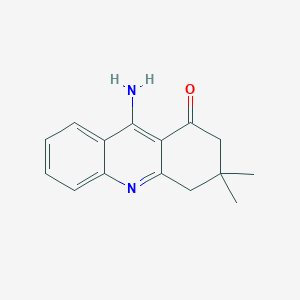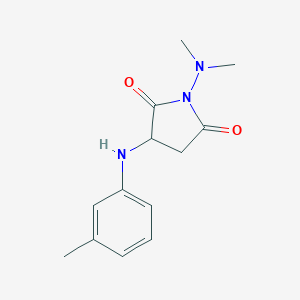![molecular formula C19H20Cl3IN2O B414360 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide CAS No. 302934-65-2](/img/structure/B414360.png)
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H20Cl3IN2O and a molecular weight of 525.647 g/mol . This compound is characterized by the presence of a tert-butyl group, a trichloroethyl group, and an iodoaniline moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide typically involves the following steps:
Formation of the trichloroethyl intermediate: This step involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions to form the trichloroethyl intermediate.
Introduction of the iodoaniline moiety: The intermediate is then reacted with 4-iodoaniline in the presence of a base such as triethylamine to form the desired product.
Final coupling: The final step involves coupling the intermediate with tert-butylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and reduction reactions: The iodoaniline moiety can participate in oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The iodoaniline moiety can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide: This compound has a similar structure but with an isopropylamino group instead of the iodoaniline moiety.
4-tert-butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-benzamide: This compound features a dimethylphenylamino group in place of the iodoaniline moiety.
4-tert-butyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-benzamide: This compound contains a furan-2-ylmethylamino group instead of the iodoaniline moiety.
Uniqueness
The uniqueness of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodoaniline moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3IN2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(20,21)22)24-15-10-8-14(23)9-11-15/h4-11,17,24H,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOWSSIGSYHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-ditert-butylphenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B414277.png)

![1-[2-(Methoxycarbonyl)phenyl]-3-(benzothiazole-2-yl)triazene](/img/structure/B414280.png)
![N-(5-{[(2,2-diphenylcyclopropyl)carbonyl]amino}-1-naphthyl)-2,2-diphenylcyclopropanecarboxamide](/img/structure/B414281.png)



![N-{2-(2-ethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B414290.png)
![N-[1-[(benzhydrylamino)carbonyl]-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B414291.png)
![N-[1-(1-azepanylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide](/img/structure/B414292.png)
![N-[1-Allylcarbamoyl-2-(2-ethoxy-phenyl)-vinyl]-benzamide](/img/structure/B414293.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)adamantane-1-carboxamide](/img/structure/B414295.png)


